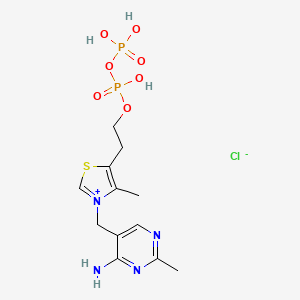

C12H19ClN4O7P2S

Description

Historical Context of Thiamine (B1217682) and Thiamine Pyrophosphate Discovery and Significance

The journey to understanding TPP began with the investigation of beriberi, a debilitating neurological and cardiovascular disease. wikipedia.orgvedantu.com In the late 19th and early 20th centuries, researchers like Christiaan Eijkman and Gerrit Grijns observed that diets consisting primarily of polished white rice led to a condition in chickens resembling beriberi in humans. researchgate.net This led to the revolutionary concept of "essential nutrients," substances required in small amounts for normal physiological function. wikipedia.org

Thiamine was first isolated and crystallized in 1926 by Barend Jansen and Willem Donath. researchgate.net Subsequently, in 1937, Rudolph Peters and his colleagues demonstrated that the diphosphorylated form of thiamine, thiamine pyrophosphate, was the active coenzyme required for the oxidative decarboxylation of pyruvate (B1213749). wikipedia.org This discovery was a landmark in biochemistry, revealing the molecular basis of a vitamin's function and solidifying the concept of coenzymes in enzymatic reactions. britannica.com

Key Milestones in the Discovery of Thiamine and TPP:

| Year | Researcher(s) | Discovery |

| 1884 | Takaki Kanehiro | Suggested dietary insufficiencies, not germs, caused beriberi. wikipedia.org |

| 1897 | Christiaan Eijkman | Showed that a diet of polished rice caused a beriberi-like illness in chickens. researchgate.net |

| 1901 | Gerrit Grijns | Concluded that certain natural substances in food are essential for health. researchgate.net |

| 1926 | Barend Jansen & Willem Donath | Isolated and crystallized thiamine. researchgate.net |

| 1936 | Robert Williams | Determined the chemical structure of thiamine and synthesized it. researchgate.net |

| 1937 | Rudolph Peters et al. | Identified thiamine pyrophosphate (TPP) as the active coenzyme form of thiamine. wikipedia.org |

Ubiquity of TPP as an Essential Coenzyme Across Kingdoms

Thiamine pyrophosphate is a universally conserved molecule, highlighting its ancient and fundamental role in biology. wikipedia.org It is present and essential in all living systems, from prokaryotic bacteria to complex eukaryotes, including yeast, plants, and mammals. wikipedia.orgnih.gov In most organisms, thiamine is obtained from the diet and then converted into its active form, TPP, by the enzyme thiamine diphosphokinase. wikipedia.orgwikipedia.org

The widespread presence of TPP underscores its involvement in core metabolic processes that are shared across different life forms. nih.govnih.gov In bacteria, TPP-dependent reactions are crucial for bioenergetics and various anabolic pathways. nih.gov In plants, TPP is vital for photosynthesis and the synthesis of amino acids and other essential compounds. cornell.eduvedantu.com In mammals, TPP is indispensable for carbohydrate metabolism and the function of the nervous system. ontosight.ainih.gov The universal requirement for TPP speaks to its early evolution as a catalytic cofactor for some of life's most fundamental biochemical transformations. nih.gov

Overview of TPP's Central Role in Cellular Metabolism and Bioenergetics

Thiamine pyrophosphate functions as a coenzyme for a number of crucial enzymes involved in the catabolism of sugars and amino acids. cornell.eduwikipedia.org Its primary role is to facilitate the cleavage of carbon-carbon bonds, a chemically challenging reaction that is central to many metabolic pathways. gonzaga.edu The chemical reactivity of TPP resides in its thiazole (B1198619) ring, which can be deprotonated to form a carbanion that acts as a potent nucleophile. wikipedia.orggonzaga.edu

TPP is a critical cofactor for several key enzymes in carbohydrate metabolism, which is the primary pathway for energy generation in most organisms. cornell.edufiveable.me

Pyruvate Dehydrogenase Complex (PDH): This mitochondrial enzyme complex catalyzes the oxidative decarboxylation of pyruvate, the end product of glycolysis, to form acetyl-CoA. wikipedia.orgcornell.edu This reaction is a pivotal step that links glycolysis to the citric acid cycle. cornell.edu TPP is the coenzyme for the E1 subunit of the PDH complex, where it facilitates the decarboxylation of pyruvate. britannica.com

α-Ketoglutarate Dehydrogenase Complex (KGDH): Another mitochondrial multi-enzyme complex, KGDH, is a key regulatory point in the citric acid cycle. wikipedia.orgcornell.edu It catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA. cornell.edu Similar to PDH, TPP is the essential coenzyme for the E1 subunit of this complex. cornell.edu

Transketolase: This cytosolic enzyme is a central component of the pentose (B10789219) phosphate (B84403) pathway (PPP). cornell.edufiveable.me Transketolase utilizes TPP to catalyze the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. cornell.edu This pathway is crucial for generating NADPH, which is required for reductive biosynthesis and antioxidant defense, and for producing ribose-5-phosphate, a precursor for nucleotide synthesis. cornell.eduoregonstate.edu

TPP is also indispensable for the catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. wikipedia.orgvedantu.comfiveable.me These essential amino acids are an important source of energy, particularly in skeletal muscle, and their metabolic byproducts serve as precursors for other molecules. mdpi.com

The key TPP-dependent enzyme in this pathway is the branched-chain α-ketoacid dehydrogenase complex (BCKDH) . wikipedia.orgnih.gov This mitochondrial complex catalyzes the irreversible oxidative decarboxylation of the α-ketoacids derived from the transamination of BCAAs. nih.govnih.gov This is the rate-limiting step in BCAA catabolism, and its dysregulation is associated with metabolic disorders. nih.govahajournals.org

Beyond its well-established roles in carbohydrate and BCAA metabolism, TPP participates in the metabolism of other organic molecules. For instance, in some bacteria, TPP-dependent enzymes are involved in pathways for the degradation of various compounds. cornell.edu In plants, TPP is a cofactor for enzymes involved in the biosynthesis of isoprenoids, a diverse class of molecules that includes hormones, pigments, and defensive compounds. nih.govnih.gov

Table of TPP-Dependent Enzymes and their Metabolic Pathways:

| Enzyme | Metabolic Pathway | Cellular Location | Function |

| Pyruvate Dehydrogenase Complex (PDH) | Carbohydrate Metabolism | Mitochondria | Converts pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle. wikipedia.orgcornell.edu |

| α-Ketoglutarate Dehydrogenase Complex (KGDH) | Carbohydrate Metabolism (Citric Acid Cycle) | Mitochondria | Catalyzes the conversion of α-ketoglutarate to succinyl-CoA. wikipedia.orgcornell.edu |

| Transketolase | Pentose Phosphate Pathway | Cytosol | Transfers two-carbon units, producing NADPH and precursors for nucleotide synthesis. cornell.edufiveable.me |

| Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH) | Branched-Chain Amino Acid Catabolism | Mitochondria | Catalyzes the oxidative decarboxylation of branched-chain α-ketoacids. wikipedia.orgnih.gov |

Structure

2D Structure

Properties

CAS No. |

154-87-0 |

|---|---|

Molecular Formula |

C12H19ClN4O7P2S |

Molecular Weight |

460.77 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono phosphate;hydrochloride |

InChI |

InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H |

InChI Key |

YXVCLPJQTZXJLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] |

Appearance |

Solid powder |

Other CAS No. |

154-87-0 |

physical_description |

Colorless or white solid; [EFSA] White powder; [Alfa Aesar MSDS] |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Berolase Cocarboxylase Pyrophosphate, Thiamine Thiamine Diphosphate Thiamine Pyrophosphate |

Origin of Product |

United States |

Enzymatic Mechanisms and Functions of Thiamine Pyrophosphate

General Catalytic Principles of TPP-Dependent Enzymes

The catalytic prowess of thiamine (B1217682) pyrophosphate is centered on the reactivity of its thiazolium ring. TPP-dependent enzymes employ a series of conserved chemical principles to facilitate reactions that would otherwise be chemically unfavorable.

Formation of the TPP Ylide (C2 Carbanion)

The catalytic cycle of TPP-dependent enzymes is initiated by the deprotonation of the C2 carbon of the thiazolium ring, forming a highly reactive ylide, which is a species with adjacent positive and negative charges. researchgate.netgonzaga.edu The proton at the C2 position is weakly acidic, and its removal is facilitated by the enzyme's active site environment. This deprotonation is a crucial step as it generates a potent nucleophile, the C2 carbanion, which is stabilized by the adjacent positively charged nitrogen and the sulfur atom in the thiazolium ring. gonzaga.edu The formation of this ylide is the first and obligatory step in TPP catalysis. nih.gov

Electrophilic Catalysis and Covalent Intermediates

Thiamine pyrophosphate functions as an electrophilic catalyst by forming covalent adducts with its substrates. nih.gov The TPP ylide nucleophilically attacks the carbonyl carbon of a substrate, such as an α-keto acid, forming a covalent bond. wikipedia.org This initial adduct formation is central to TPP's catalytic strategy. By covalently binding to the substrate, TPP provides an "electron sink," which delocalizes the negative charge that develops during subsequent bond-breaking events, thereby stabilizing high-energy carbanion intermediates. libretexts.orglibretexts.org Throughout the catalytic cycle, a series of covalent intermediates are formed, including the pre-decarboxylation intermediate (e.g., C2α-lactyl-TPP) and post-decarboxylation intermediates like the enamine and C2α-hydroxyethyl-TPP. nih.gov

Role of 4'-Aminopyrimidine Component in Catalysis and Proton Transfer

The 4'-aminopyrimidine ring of TPP is not a passive anchor but an active participant in catalysis. nih.gov It plays a crucial role in the generation of the reactive ylide and in subsequent proton transfer steps. nasa.gov In many TPP-dependent enzymes, a conserved glutamate (B1630785) residue in the active site forms a hydrogen bond with the N1' atom of the aminopyrimidine ring. This interaction, coupled with the V-conformation of TPP imposed by the enzyme, brings the N4' amino group into close proximity to the C2 atom of the thiazolium ring. wikipedia.org This arrangement facilitates an intramolecular proton transfer, where the 4'-aminopyrimidine acts as a base to abstract the proton from the C2 carbon, thus forming the ylide. researchgate.net The aminopyrimidine ring can exist in different tautomeric and ionization states throughout the catalytic cycle, acting as a proton shuttle to facilitate the necessary protonation and deprotonation steps. nih.gov

Coordination with Divalent Metal Ions (e.g., Mg2+, Ca2+)

Divalent metal ions, most commonly magnesium (Mg2+) and sometimes calcium (Ca2+), are essential for the function of TPP-dependent enzymes. hra.nhs.uk These metal ions play a crucial role in anchoring the pyrophosphate moiety of TPP to the enzyme's active site through ionic interactions. researchgate.net This coordination properly orients the coenzyme for catalysis. Beyond this structural role, divalent cations can also influence the catalytic activity of the enzyme. For instance, in the pyruvate (B1213749) dehydrogenase complex, the presence of Mn2+, Ca2+, or Mg2+ can decrease the lag period and increase the reaction rate, with varying efficiencies. nih.gov The metal ions can affect the affinity of the enzyme for TPP and other substrates. nih.gov Specifically, Mg2+ is often required for the activation of TPP-dependent enzymes and can induce conformational changes in the enzyme or riboswitch that are pivotal for TPP binding. hra.nhs.uknih.gov

Key Thiamine Pyrophosphate-Dependent Enzyme Systems

Thiamine pyrophosphate is a cofactor for several critical multi-enzyme complexes involved in cellular metabolism. One of the most significant of these is the pyruvate dehydrogenase complex.

Pyruvate Dehydrogenase Complex (PDHC)

The pyruvate dehydrogenase complex (PDHC) is a large, mitochondrial multi-enzyme complex that serves as a crucial link between glycolysis and the citric acid cycle. wikipedia.org It catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, CO2, and NADH. jaypeedigital.com This reaction is a key control point in cellular metabolism. themedicalbiochemistrypage.org

Table 1: Components of the Pyruvate Dehydrogenase Complex

| Component | Enzyme Name | Coenzyme | Function |

|---|---|---|---|

| E1 | Pyruvate Dehydrogenase | Thiamine Pyrophosphate (TPP) | Catalyzes the decarboxylation of pyruvate and the subsequent reductive acetylation of the lipoyl group on E2. ebi.ac.uk |

| E2 | Dihydrolipoyl Transacetylase | Lipoic Acid, Coenzyme A | Catalyzes the transfer of the acetyl group from the lipoyl moiety to coenzyme A, forming acetyl-CoA. tuscany-diet.net |

The catalytic mechanism of the PDHC begins with the E1 component, which binds pyruvate. The TPP coenzyme, bound to E1, is deprotonated to its ylide form. This TPP ylide then attacks the carbonyl carbon of pyruvate. wikipedia.org The resulting adduct undergoes decarboxylation, releasing CO2 and forming a hydroxyethyl-TPP intermediate. wikipedia.org This intermediate is then oxidized, and the resulting acetyl group is transferred to the lipoamide (B1675559) cofactor of the E2 component. The E2 component then catalyzes the transfer of the acetyl group to coenzyme A, producing acetyl-CoA. Finally, the E3 component reoxidizes the reduced lipoamide of E2, with the electrons ultimately being transferred to NAD+ to form NADH. youtube.com

Table 2: Subunit Composition of Human Pyruvate Dehydrogenase (E1)

| Subunit | Gene | Function |

|---|---|---|

| E1α | PDHA1 | Contains the active site for TPP binding and pyruvate decarboxylation. wikipedia.org |

Mechanism of Pyruvate Decarboxylation

The decarboxylation of pyruvate, an alpha-keto acid, is a mechanistically challenging step that is facilitated by the cofactor thiamine pyrophosphate (TPP). gonzaga.edu TPP is the active form of vitamin B1 and is a crucial cofactor for several enzymes involved in carbohydrate metabolism. letstalkacademy.com Within the E1 subunit of the PDHC, TPP enables the removal of a carboxyl group from pyruvate. letstalkacademy.comuwec.edu

The key steps in the TPP-dependent decarboxylation of pyruvate are as follows:

Ylide Formation: The process begins with the deprotonation of the acidic C2 carbon of the thiazole (B1198619) ring of TPP, forming a reactive carbanion, or ylide. wikipedia.orgwikipedia.org The aminopyrimidine ring of TPP acts as a base to facilitate this proton removal. wikipedia.org

Nucleophilic Attack: The TPP ylide performs a nucleophilic attack on the carbonyl carbon of pyruvate. wikipedia.orgwikipedia.org This forms a covalent bond between TPP and pyruvate. askfilo.com

Decarboxylation: The resulting intermediate, α-lactylthiamine pyrophosphate (LTPP), is unstable and readily undergoes decarboxylation, releasing carbon dioxide (CO2). askfilo.comresearchgate.net The thiazolium ring of TPP acts as an electron sink, stabilizing the carbanion intermediate formed after the loss of CO2. wikipedia.orgresearchgate.net

Formation of Hydroxyethyl-TPP (HETPP): The decarboxylation step results in the formation of 2-(1-hydroxyethyl) thiamine pyrophosphate (HETPP). uwec.eduresearchgate.net

Transfer to Lipoamide: The hydroxyethyl (B10761427) group is then transferred from TPP to the oxidized lipoamide cofactor on the E2 subunit. This regenerates the TPP ylide, allowing it to participate in another catalytic cycle. uwec.eduwikipedia.org

Magnesium ions (Mg²⁺) are also essential cofactors, coordinating the interaction between TPP and the enzyme to facilitate the reaction. letstalkacademy.comwikipedia.org

Link to Glycolysis and Citric Acid Cycle

The PDHC provides the essential metabolic link between the glycolytic pathway and the citric acid cycle (also known as the Krebs cycle). wikipedia.orglibretexts.orglibretexts.orggonzaga.edu Glycolysis, which occurs in the cytoplasm, breaks down glucose into pyruvate. libretexts.orglibretexts.org Pyruvate is then transported into the mitochondrial matrix, where the PDHC is located. gonzaga.eduuwec.edu

The reaction catalyzed by the PDHC, the conversion of pyruvate to acetyl-CoA, is a crucial irreversible step. wikipedia.orggonzaga.edu Acetyl-CoA is the primary molecule that feeds the carbon atoms from glucose into the citric acid cycle for further oxidation and the production of ATP through oxidative phosphorylation. wikipedia.orglibretexts.orglibretexts.orgcornell.edu By catalyzing this reaction, the PDHC effectively channels the products of carbohydrate breakdown into aerobic respiration. wikipedia.org

Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex (KGDHC)

The alpha-ketoglutarate dehydrogenase complex (KGDHC) is a multi-enzyme complex that is structurally and functionally related to the PDHC. wikipedia.org It is composed of multiple copies of three enzymes: α-ketoglutarate dehydrogenase (E1k), dihydrolipoamide (B1198117) succinyltransferase (E2k), and dihydrolipoamide dehydrogenase (E3). mdpi.comnih.govjneurosci.org The E3 subunit is identical to the E3 subunit found in the PDHC and the branched-chain alpha-keto acid dehydrogenase complex. nih.govjneurosci.org Thiamine pyrophosphate is an essential cofactor for the E1k component of the complex. mdpi.comresearchgate.net

Role in the Citric Acid Cycle

KGDHC catalyzes a critical, rate-limiting step in the citric acid cycle: the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA. cornell.eduresearchgate.netnih.gov This reaction produces NADH, which subsequently provides electrons to the respiratory chain for ATP synthesis. researchgate.net The activity of KGDHC is a key determinant of the metabolic flux through the Krebs cycle. researchgate.net By converting α-ketoglutarate, the complex plays a central role in cellular energy metabolism. cornell.edu

Regulation by Divalent Cations (Ca²⁺, Mg²⁺)

The activity of KGDHC is modulated by the intramitochondrial concentrations of divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺). nih.govacs.org

Calcium (Ca²⁺): Low concentrations of Ca²⁺ activate the KGDHC. nih.govjneurosci.org This activation is thought to be important in matching ATP production with demand, as increases in cytosolic Ca²⁺, which can be taken up by mitochondria, often signal increased energy needs, such as during muscle contraction. reddit.com

Magnesium (Mg²⁺): Mg²⁺ also increases KGDHC activity, and its effect is dependent on the presence of thiamine pyrophosphate (TPP). nih.govacs.org This indicates that KGDHC requires both TPP and Mg²⁺ for its maximal activity. nih.govacs.org The activity of pyruvate dehydrogenase is also indirectly stimulated by Mg²⁺. nih.gov

The effects of Ca²⁺ and Mg²⁺ on KGDHC activity can be additive. nih.govacs.org These cations influence the enzyme's affinity for its substrate, α-ketoglutarate. nih.govacs.org For instance, in the absence of Ca²⁺, the Michaelis constant (KM) for α-ketoglutarate is significantly higher than in its presence, indicating a lower affinity. The presence of both Ca²⁺ and Mg²⁺ results in the lowest KM and thus the highest affinity for the substrate. nih.govacs.org

| Cation(s) Present | KM for α-ketoglutarate |

| None (or Mg²⁺ alone) | 4.0 ± 1.1 mM |

| Ca²⁺ alone (1.8 µM) | 2.2 mM |

| Both Ca²⁺ and Mg²⁺ | 0.3 mM |

Data based on studies of purified α-ketoglutarate dehydrogenase from pig hearts. nih.govacs.org

Reactive Oxygen Species Generation

In addition to its role in energy metabolism, KGDHC is a significant source of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide (H₂O₂), within the mitochondria. mdpi.comnih.govjneurosci.orgnih.govresearchgate.net The E3 subunit (dihydrolipoamide dehydrogenase), a flavoprotein, is the primary site of this ROS production. mdpi.comnih.gov

The generation of ROS by KGDHC is highly regulated by the mitochondrial NADH/NAD⁺ ratio. nih.govjneurosci.orgresearchgate.netnih.gov A high NADH/NAD⁺ ratio, which can occur when the electron transport chain is inhibited or overloaded, promotes ROS production by KGDHC. nih.govjneurosci.orgnih.gov Conversely, NAD⁺ inhibits ROS production by the complex. nih.govjneurosci.orgresearchgate.net Under certain conditions, the rate of ROS production by KGDHC can be substantially higher than that from other mitochondrial sites, such as Complex I or the PDHC. mdpi.com While KGDHC is a source of ROS, it is also a target of oxidative stress, and its inhibition by ROS can impair mitochondrial function. researchgate.netsemanticscholar.org

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH)

The branched-chain alpha-keto acid dehydrogenase complex (BCKDH or BCKDC) is a multi-subunit enzyme complex located on the inner mitochondrial membrane. wikipedia.orgalchetron.comyoutube.com It is a member of the mitochondrial α-ketoacid dehydrogenase complex family, alongside PDHC and KGDHC. wikipedia.orgalchetron.com The BCKDH complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-ketoacids, which are derived from the catabolism of the branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. nih.govwikipedia.orgalchetron.com This is the committed and rate-limiting step in BCAA degradation. nih.govfrontiersin.org

The complex is composed of three catalytic components:

E1 (α-ketoacid dehydrogenase): A heterotetramer (α2β2) that uses thiamine pyrophosphate (TPP) as a cofactor to catalyze the decarboxylation of the α-ketoacid. wikipedia.orgalchetron.comnih.govfrontiersin.org

E2 (dihydrolipoyl transacylase): Transfers the acyl group from the lipoamide cofactor to coenzyme A. wikipedia.orgnih.govfrontiersin.org

E3 (dihydrolipoamide dehydrogenase): A flavoprotein that re-oxidizes the reduced lipoamide cofactor. wikipedia.org

Like the other complexes in its family, BCKDH requires five coenzymes for its function: TPP, FAD, NAD⁺, lipoate, and coenzyme A. alchetron.com The catabolism of BCAAs through the BCKDH complex ultimately produces acyl-CoA derivatives that can enter the citric acid cycle as acetyl-CoA or succinyl-CoA. nih.govfrontiersin.orgwikipedia.org A deficiency in this complex leads to a buildup of BCAAs and their ketoacid derivatives, causing a condition known as Maple Syrup Urine Disease. alchetron.comwikipedia.org

| Component | Gene(s) | Cofactor(s) | Function |

| E1 | BCKDHA, BCKDHB | Thiamine Pyrophosphate (TPP) | Decarboxylation of α-ketoacid |

| E2 | DBT | Lipoate, Coenzyme A | Acyl group transfer |

| E3 | DLD | FAD, NAD⁺ | Re-oxidation of lipoamide |

Role in Branched-Chain Amino Acid Metabolism

The catabolism of the essential amino acids leucine, isoleucine, and valine is initiated by a transamination reaction, followed by an oxidative decarboxylation of the resulting branched-chain α-ketoacids. This latter step is catalyzed by the mitochondrial BCKD complex. TPP, along with other cofactors such as lipoic acid, NAD+, FAD, and coenzyme A, is indispensable for this decarboxylation process. nih.gov A deficiency in the activity of the BCKD complex leads to the accumulation of branched-chain amino acids and their corresponding ketoacids in the blood and urine, a condition known as Maple Syrup Urine Disease (MSUD). nih.gov In some rare cases, patients with a milder form of MSUD respond to high doses of thiamine, suggesting a mutation that impairs the binding of TPP to the enzyme. nih.gov

Stabilization by TPP

The binding of TPP is crucial for the structural integrity and stability of TPP-dependent enzymes. For instance, in the case of formolase, a TPP-dependent enzyme, the presence of TPP significantly enhances its stability. In the absence of TPP, formolase can lose a substantial amount of its activity over a few hours. mdpi.com Molecular docking studies have indicated that TPP can stabilize the enzyme's structure, and this stabilizing effect is likely a common feature among enzymes that utilize TPP as a cofactor. mdpi.comresearchgate.net The pyrophosphate group of TPP can chelate metal ions, which helps to maintain the specific conformation of the enzyme, thereby activating and stabilizing it. mdpi.com

Inhibition by TPP of Branched-Chain Alpha-Ketoacid Dehydrogenase Kinase (BDK)

The activity of the BCKD complex is regulated by a phosphorylation/dephosphorylation cycle, controlled by a specific kinase, branched-chain alpha-ketoacid dehydrogenase kinase (BDK), and a phosphatase. BDK phosphorylates and thereby inactivates the BCKD complex. nih.govmdpi.com Thiamine pyrophosphate has been shown to act as an inhibitor of BDK. nih.govtandfonline.com The inhibitory effect of TPP on BDK is influenced by the concentration of potassium ions. nih.govtandfonline.com

Below is a table summarizing the inhibitory constants of TPP for BDK at different potassium concentrations.

| Potassium Ion (K+) Concentration | IC50 of TPP (μM) | Inhibition Constant (Ki) of TPP (μM) |

| 20 mM | 4.6 | 3.2 |

| 100 mM | 8.0 | 16.4 |

This data suggests that BDK is less sensitive to TPP inhibition at physiological concentrations of TPP and potassium. nih.govtandfonline.com

Transketolase (TK)

Transketolase is a key TPP-dependent enzyme that plays a central role in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). daneshyari.comwikipedia.orgresearchgate.net

Role in the Pentose Phosphate Pathway

The pentose phosphate pathway is a fundamental metabolic pathway that runs parallel to glycolysis. nih.gov Transketolase is a rate-limiting enzyme in the non-oxidative phase of the PPP. daneshyari.comresearchgate.net This pathway is crucial for producing NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress, and for generating pentose sugars, such as ribose-5-phosphate, a precursor for the synthesis of nucleotides and nucleic acids. nih.govresearchgate.netcornell.edu Transketolase connects the PPP with glycolysis by catalyzing the reversible transfer of two-carbon units from ketose donors to aldose acceptors. wikipedia.orgnih.gov This allows the cell to adapt to varying metabolic demands. nih.govnih.gov

The two main reactions catalyzed by transketolase in the pentose phosphate pathway are:

The transfer of a two-carbon fragment from xylulose-5-phosphate to ribose-5-phosphate, yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. wikipedia.orgnih.gov

The transfer of a two-carbon unit from xylulose-5-phosphate to erythrose-4-phosphate, producing fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. wikipedia.org

Two-Carbon Unit Transfer

The catalytic mechanism of transketolase relies on TPP to facilitate the transfer of a two-carbon ketol unit. ebi.ac.ukaklectures.comub.edu The process begins with the deprotonation of the thiazolium ring of TPP, forming a carbanion. wikipedia.org This carbanion then nucleophilically attacks the carbonyl carbon of a ketose donor substrate, such as xylulose-5-phosphate. wikipedia.orgebi.ac.uk This leads to the cleavage of the carbon-carbon bond, and a two-carbon fragment remains covalently bound to TPP, forming an α,β-dihydroxyethyl thiamine diphosphate (B83284) intermediate. wikipedia.org The remaining portion of the donor substrate is released, and an acceptor aldose substrate enters the active site. The two-carbon fragment is then transferred to the acceptor, forming a new ketose and regenerating the TPP cofactor. wikipedia.orgresearchgate.net

Structural and Functional Features

Transketolase is a homodimeric enzyme, with each monomer containing an active site. researchgate.net These active sites are located at the interface between the two monomers. researchgate.net The binding of the cofactor TPP and a divalent cation, such as Ca2+, is essential for the enzyme's catalytic activity. researchgate.netebi.ac.uk The binding of TPP does not induce a major conformational change in the enzyme; instead, flexible loops at the active site allow for TPP accessibility and binding, resulting in a "closed" conformation. wikipedia.org X-ray crystallography studies have provided detailed insights into the structure of transketolase and the interactions with its substrates and cofactor. nih.govnih.gov Key amino acid residues, such as histidine and glutamate, play crucial roles in the catalytic mechanism by facilitating proton transfer and stabilizing intermediates. ebi.ac.uk

Pyruvate Decarboxylase (PDC)

Pyruvate decarboxylase (PDC) (EC 4.1.1.1) is a key enzyme in anaerobic fermentation, particularly in organisms like yeast. wikipedia.orgfiveable.me It catalyzes the non-oxidative decarboxylation of pyruvate to form acetaldehyde (B116499) and carbon dioxide. wikipedia.orgresearchgate.net This reaction is a critical step in alcoholic fermentation, allowing for the regeneration of NAD+ from NADH, which is necessary for glycolysis to continue in the absence of oxygen. fiveable.meproteopedia.org The enzyme's function is dependent on the cofactors thiamine pyrophosphate (TPP) and magnesium. wikipedia.org Structurally, PDC often exists as a homotetramer, with each subunit containing a binding site for TPP. wikipedia.orgproteopedia.org

Mechanistic Insights from Yeast PDC

In yeast, such as Saccharomyces cerevisiae, pyruvate decarboxylase directs pyruvate away from the tricarboxylic acid cycle and towards ethanol (B145695) production during anaerobic conditions. oup.com The catalytic mechanism hinges on the unique chemical properties of the TPP cofactor.

The process begins with the deprotonation of the C2 carbon of the thiazole ring of TPP, forming a reactive ylide. proteopedia.org This potent nucleophile then attacks the electrophilic keto carbon of pyruvate. wikipedia.orgproteopedia.org This addition reaction forms a covalent intermediate known as α-lactyl thiamine pyrophosphate (LTPP). researchgate.net

The positively charged thiazolium ring of TPP acts as an "electron sink," stabilizing the negative charge that develops during the subsequent decarboxylation step. proteopedia.orgresearchgate.net The LTPP intermediate readily releases carbon dioxide, creating a new intermediate, 2-(1-hydroxyethyl) thiamine pyrophosphate (HETPP), which is stabilized as a carbanion/enamine. wikipedia.orgresearchgate.net

Finally, the acetaldehyde product is released from the TPP cofactor, and the TPP ylide is regenerated through protonation, ready to begin another catalytic cycle. wikipedia.orgproteopedia.org Key active site residues, such as Glutamate-477, play a crucial role by donating a proton during the reaction, which facilitates the departure of the carboxyl group. proteopedia.org

Table 1: Key Steps in the Yeast Pyruvate Decarboxylase (PDC) Mechanism

| Step | Description | Intermediate(s) | Product(s) |

|---|---|---|---|

| 1 | Deprotonation of TPP at the C2 position of the thiazole ring. | TPP-ylide (carbanion) | - |

| 2 | Nucleophilic attack of the TPP-ylide on the carbonyl carbon of pyruvate. | α-Lactyl-TPP (LTPP) | - |

| 3 | Decarboxylation of the LTPP intermediate, with the thiazolium ring acting as an electron sink. | 2-(1-hydroxyethyl)-TPP (HETPP), Carbanion/enamine intermediate | Carbon Dioxide |

| 4 | Protonation of the intermediate and release of the final product. | TPP | Acetaldehyde |

2-Hydroxyacyl-CoA Lyase

2-Hydroxyacyl-CoA lyase (HACL1) is a TPP-dependent enzyme found in mammalian peroxisomes. nih.govnih.govportlandpress.com It plays a crucial role in two metabolic pathways: the α-oxidation of 3-methyl-branched fatty acids like phytanic acid, and the chain-shortening of 2-hydroxy long-chain fatty acids. nih.govportlandpress.com In both processes, HACL1 catalyzes the cleavage of a carbon-carbon bond between the first and second carbon atoms of a 2-hydroxyacyl-CoA intermediate. nih.govresearchgate.net This reaction yields an (n-1) aldehyde and formyl-CoA. portlandpress.comresearchgate.net The formyl-CoA is subsequently metabolized to formate (B1220265) and then to carbon dioxide. nih.gov HACL1 is a homotetrameric enzyme, and its import into peroxisomes is not dependent on the prior binding of TPP. nih.govnih.gov

1-Deoxy-D-xylulose-5-phosphate synthase (DXPS)

1-Deoxy-D-xylulose-5-phosphate synthase (DXPS) (EC 2.2.1.7) is a TPP-dependent enzyme that catalyzes the first committed step in the non-mevalonate pathway (NMV) of isoprenoid biosynthesis. nih.govebi.ac.uk This pathway is essential in many bacteria, plants, and apicomplexan parasites for the synthesis of vital compounds such as isoprenoids, thiamine (vitamin B1), and pyridoxal (B1214274) (vitamin B6). nih.govebi.ac.uk The enzyme catalyzes the condensation of pyruvate and D-glyceraldehyde-3-phosphate (GAP) to produce 1-deoxy-D-xylulose-5-phosphate (DXP) and carbon dioxide. nih.govnih.gov

The mechanism begins with the TPP ylide attacking the carbonyl carbon of pyruvate, forming a covalent lactyl-TPP (LThDP) intermediate. ebi.ac.uknih.gov This is followed by decarboxylation, generating a resonance-stabilized C2α-carbanion/enamine intermediate. nih.govebi.ac.uk This nucleophilic intermediate then attacks the carbonyl carbon of the second substrate, D-glyceraldehyde-3-phosphate. ebi.ac.uk The final step involves the collapse of the resulting tetrahedral intermediate, which releases the product, DXP, and regenerates the active TPP cofactor. ebi.ac.uk DXPS operates via a random sequential kinetic mechanism, requiring the formation of a ternary complex between the enzyme, the LThDP intermediate, and GAP for the reaction to proceed. nih.govnih.gov

Table 2: Mechanistic Steps of 1-Deoxy-D-xylulose-5-phosphate synthase (DXPS)

| Step | Description | Substrate(s) | Intermediate(s) | Product(s) |

|---|---|---|---|---|

| 1 | Formation of the TPP-ylide. | TPP | TPP-ylide | - |

| 2 | Nucleophilic attack of TPP-ylide on pyruvate. | Pyruvate | C2α-lactylthiamin diphosphate (LThDP) | - |

| 3 | Decarboxylation of the LThDP intermediate. | - | C2α-carbanion/enamine | Carbon Dioxide |

| 4 | Nucleophilic attack of the carbanion/enamine on D-glyceraldehyde-3-phosphate. | D-glyceraldehyde-3-phosphate | Tetrahedral intermediate | - |

Other TPP-Dependent Enzymes

Pyruvate:ferredoxin Oxidoreductase (PFOR)

Pyruvate:ferredoxin oxidoreductase (PFOR), also known as pyruvate synthase (EC 1.2.7.1), is an enzyme that catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA and CO2. wikipedia.org Unlike the pyruvate dehydrogenase complex found in aerobic organisms, PFOR transfers reducing equivalents to iron-sulfur clusters and then to ferredoxin. wikipedia.orgnih.gov This enzyme is crucial in the anaerobic metabolism of bacteria and archaea, linking glycolysis to pathways like the reductive carboxylic acid cycle. wikipedia.orgnih.gov The catalytic activity of PFOR depends on TPP and a series of [4Fe-4S] clusters that facilitate electron transfer. nih.govnih.gov

The reaction mechanism starts with the nucleophilic attack of the TPP ylide on the keto carbon of pyruvate, forming a lactyl-TPP adduct. wikipedia.orgnih.gov This adduct then undergoes decarboxylation, releasing CO2 and transferring an electron to a [4Fe-4S] cluster. wikipedia.orgnih.gov This step results in the formation of a stable hydroxyethylidene-TPP (HE-TPP) radical intermediate. nih.gov The radical intermediate then reacts with coenzyme A (CoA), leading to the transfer of a second electron to another [4Fe-4S] cluster and the formation of the final product, acetyl-CoA. wikipedia.orgnih.gov

Benzoylformate Decarboxylase

Benzoylformate decarboxylase (BFD) (EC 4.1.1.7), originally isolated from Pseudomonas putida, is a TPP-dependent enzyme that catalyzes the non-oxidative decarboxylation of benzoylformate to produce benzaldehyde (B42025) and carbon dioxide. nih.govnih.gov This reaction is a step in the mandelate (B1228975) pathway, which allows certain bacteria to utilize (R)-mandelate as a carbon source. nih.gov

The catalytic mechanism is initiated by an intramolecular proton transfer within the TPP cofactor to form the reactive ylide. nih.govebi.ac.uk This ylide then performs a nucleophilic attack on the keto-carbon of the substrate, benzoylformate, creating a tetrahedral oxyanion intermediate. ebi.ac.uk The thiazolium ring of TPP acts as an electron sink to facilitate the subsequent decarboxylation step, which is partially rate-determining. nih.govebi.ac.uk After the release of CO2, the resulting intermediate undergoes tautomerization. ebi.ac.uk The collapse of a subsequent oxyanion intermediate leads to the release of the benzaldehyde product and the regeneration of the TPP cofactor for the next catalytic cycle. ebi.ac.uk Kinetic studies indicate that both the initial adduct formation and the decarboxylation step are partially rate-limiting. nih.gov

Table 3: Overview of Compound Names

| Compound Name | Abbreviation |

|---|---|

| Thiamine Pyrophosphate | TPP |

| Pyruvate Decarboxylase | PDC |

| 2-Hydroxyacyl-CoA Lyase | HACL1 |

| 1-Deoxy-D-xylulose-5-phosphate synthase | DXPS |

| Pyruvate:ferredoxin Oxidoreductase | PFOR |

| Benzoylformate Decarboxylase | BFD |

| α-Lactyl thiamine pyrophosphate | LTPP |

| 2-(1-hydroxyethyl) thiamine pyrophosphate | HETPP |

| D-glyceraldehyde-3-phosphate | GAP |

| 1-deoxy-D-xylulose-5-phosphate | DXP |

| Lactyl-TPP | LThDP |

| Hydroxyethylidene-TPP | HE-TPP |

Indolepyruvate Decarboxylase

Indolepyruvate decarboxylase (IPDC) is a thiamine pyrophosphate (TPP)-dependent enzyme that belongs to the family of lyases, specifically the carboxy-lyases that cleave carbon-carbon bonds. wikipedia.org Its systematic name is 3-(indol-3-yl)pyruvate (B1233715) carboxy-lyase [(2-indol-3-yl)acetaldehyde-forming]. wikipedia.org This enzyme is a key component in the tryptophan metabolism pathway and plays a crucial role in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) in various plant-associated bacteria and some plants. ebi.ac.uknih.govebi.ac.uk

The primary function of indolepyruvate decarboxylase is to catalyze the non-oxidative decarboxylation of 3-(indol-3-yl)pyruvate (indolepyruvate) to form 2-(indol-3-yl)acetaldehyde (indoleacetaldehyde) and carbon dioxide. proteopedia.orgnih.govyeastgenome.orggenome.jp This reaction is a critical step in the indole-3-pyruvic acid (IPA) pathway for producing IAA, a phytohormone essential for plant growth and development. ebi.ac.ukfrontiersin.org

For its catalytic activity, IPDC requires the cofactors thiamine pyrophosphate and magnesium ions (Mg²⁺). nih.govgenome.jp The enzyme exists as a tetramer in its catalytically active state. nih.gov The TPP-Mg²⁺ complex is fundamental not only for the catalytic reaction itself but also for maintaining the enzyme's quaternary structure; in the absence of these cofactors, the active tetramer dissociates into inactive monomers and dimers. nih.gov

The catalytic mechanism of IPDC is characteristic of TPP-dependent enzymes. It involves several key steps initiated by the deprotonation of the C2 atom of the thiazolium ring of TPP to form a potent nucleophile, an ylide. wikipedia.orggonzaga.edu

Nucleophilic Attack: The TPP ylid attacks the carbonyl carbon of the substrate, indolepyruvate. wikipedia.org

Intermediate Formation: This attack results in the formation of a covalent tetrahedral adduct between TPP and the substrate. researchgate.netnih.gov

Decarboxylation: The positively charged nitrogen of the thiazolium ring acts as an electron sink, stabilizing the negative charge that develops during the removal of the carboxyl group as CO₂. gonzaga.edu This step is the hallmark of TPP-assisted decarboxylation.

Protonation and Product Release: The resulting intermediate is protonated, and subsequent rearrangement leads to the release of the product, indoleacetaldehyde, regenerating the TPP ylid for the next catalytic cycle. researchgate.net

Studies have identified specific active site residues crucial for this process. A triad (B1167595) of residues—glutamate 468, aspartate 29, and histidine 115—are involved in binding the substrate and in the decarboxylation of the TPP-substrate adduct. researchgate.netnih.gov These residues likely interact with the substrate's carboxylate group to ensure optimal orientation for catalysis. nih.gov

Indolepyruvate decarboxylase exhibits high specificity and affinity for its primary substrate, indole-3-pyruvic acid. nih.gov However, it can also catalyze the decarboxylation of other α-keto acids, such as pyruvic acid and benzoylformic acid, albeit with significantly lower efficiency. nih.govnih.gov The Michaelis constant (Km) for indole-3-pyruvic acid is reported to be 15 µM, whereas for pyruvic acid, it is 2.5 mM, indicating a much stronger affinity for its natural substrate. nih.gov

Structural Biology of Thiamine Pyrophosphate Dependent Enzymes

Overall Architecture of TPP-Dependent Enzymes

Thiamine (B1217682) pyrophosphate-dependent enzymes constitute a large and diverse family, yet they share a common structural framework for cofactor binding and catalysis. These enzymes are modular in nature and are classified into several superfamilies based on their structural architecture. nih.gov A key feature of their architecture is the presence of two catalytic domains: the Pyrimidine (B1678525) (PYR) binding domain and the Pyrophosphate (PP) binding domain. nih.govnih.gov The TPP cofactor is typically bound at the interface of these two domains.

The arrangement of these domains can vary significantly among different enzyme superfamilies, leading to at least five distinct structural architectures. nih.gov In some enzymes, the PYR and PP domains are located on separate polypeptide chains (subunits), while in others, they are part of the same chain. nih.govcore.ac.uk For instance, in enzymes like 2-oxoisovalerate dehydrogenase and the E1 component of the human pyruvate (B1213749) dehydrogenase complex, the PYR and PP domains reside on different subunits. nih.gov Conversely, enzymes such as 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) and pyruvate:ferredoxin oxidoreductase (PFOR) have both domains on a single polypeptide chain, with the active site formed at the intra-chain domain interface. nih.govcore.ac.uk

Most TPP-dependent enzymes function as multimers, with the minimal catalytic unit often being a dimer of active sites. nih.gov The active sites are frequently located at the interface between subunits, where domains from different monomers contribute to binding the TPP cofactor. nih.govcore.ac.uk This multimeric organization is crucial for creating the precise geometry of the active site required for catalysis.

High-Resolution X-ray Structures and Mutational Analysis

High-resolution X-ray crystallography has been instrumental in elucidating the three-dimensional structures of numerous TPP-dependent enzymes, providing profound insights into their catalytic mechanisms. For example, the crystal structure of the holo-form of human pyruvate dehydrogenase determined at 1.95 Å resolution has revealed the specifics of its two chemically equivalent cofactor binding sites and has led to a model for its "flip-flop" mechanism of action. nih.govresearchgate.net This model proposes a concerted shuttle-like motion of the enzyme's heterodimers during catalysis. nih.govresearchgate.net

Similarly, structural studies of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) have captured snapshots of the enzyme at different stages of its reaction. mit.edu The 1.94 Å resolution structure of a reaction intermediate-bound DrDXPS has detailed how two active site histidine residues stabilize the intermediate. researchgate.net A 2.40 Å resolution structure of an enamine intermediate-bound form of the enzyme revealed a significant 17 Å conformational change that removes one of the histidines from the active site, which is thought to trigger the decarboxylation step. researchgate.net These structures provide a molecular basis for how the enzyme controls its reaction sequence and prevents side reactions. researchgate.net

Mutational analysis, guided by these high-resolution structures, has been a powerful tool to probe the function of specific amino acid residues. By systematically replacing conserved residues in the active site and observing the effects on enzyme activity, researchers can confirm the roles of these residues in TPP binding and catalysis. For instance, mutagenesis studies have confirmed the critical role of the conserved glutamate (B1630785) in the PYR domain for cofactor activation.

Specific Residue Interactions with TPP

The precise positioning and activation of the TPP cofactor are achieved through a network of specific interactions with amino acid residues in the active site. As mentioned, the pyrophosphate group is anchored by the conserved GDGX(24,27)N motif within the PP domain. nih.gov

The pyrimidine ring of TPP is held in place by interactions within the PYR domain. The most critical of these is the interaction between a conserved glutamate residue and the N1' atom of the aminopyrimidine ring. nih.gov This interaction is believed to be crucial for activating the TPP cofactor.

Other residues also play important roles in TPP binding and catalysis. For example, in benzoylformate decarboxylase, two active site histidine residues (His70 and His281) were long thought to be involved in acid-base catalysis. nih.gov However, saturation mutagenesis experiments have shown that hydrophobic residues can replace His281 with little effect on activity, suggesting a more complex role for the active site environment. nih.gov In some TPP-dependent enzymes, a tryptophan residue has been identified as essential for the interaction with the cofactor. researchgate.net Furthermore, certain residues, such as Tyr474 in Saccharomyces cerevisiae pyruvate decarboxylase, are highly conserved within specific subgroups of TPP-dependent enzymes and are proposed to have roles in TPP-binding. core.ac.uk

Cofactor Conformation During Catalysis

The conformation of the TPP cofactor within the active site is not static but changes during the catalytic cycle. A key conformational state for catalysis is the "V-conformation". nasa.gov In this conformation, the N4' atom of the aminopyrimidine ring is brought into close proximity with the C2 atom of the thiazolium ring, facilitating the deprotonation of the C2 atom to form the reactive ylide, a potent nucleophile. nasa.govgonzaga.edu

The enzyme's structure plays a crucial role in imposing this active V-conformation on the bound TPP. nasa.gov Furthermore, the ionization and tautomeric states of the 4'-aminopyrimidine ring of TPP can change at different steps of the catalytic cycle. nih.gov These changes are important for the intramolecular proton transfers that are a unique feature of TPP coenzyme chemistry. nih.gov

Structural analyses of TPP-dependent enzymes have also revealed that conformational changes within the enzyme itself can dramatically accelerate key steps in the catalytic cycle. mit.edu In some cases, these conformational changes can increase reaction rates by 3-5 orders of magnitude. mit.edu For example, in DXPS, the binding of the second substrate, D-glyceraldehyde 3-phosphate, triggers a conformational change that accelerates the decarboxylation of the pyruvate-TPP intermediate by 600-fold. mit.edu This demonstrates a sophisticated mechanism of "conformational gating" where the enzyme's structure dynamically controls the progression of the reaction.

Evolutionary Aspects of Thiamine Pyrophosphate and Its Enzymes

Phylogenetic Relationships of TPP-Dependent Enzyme Families

Phylogenetic analyses, based on the conserved sequences of the pyrophosphate (PP) and pyrimidine (B1678525) (Pyr) binding domains, have been instrumental in elucidating the evolutionary relationships among the diverse families of TPP-dependent enzymes. core.ac.ukresearchgate.netnih.gov These studies reveal a common ancestry for all TPP-dependent enzymes, with subsequent divergence leading to the specialized families observed today. core.ac.uk

A comprehensive phylogenetic tree of TPP-dependent enzymes, constructed using sequences from their conserved domains, demonstrates a robust grouping of these enzymes into distinct clades. core.ac.ukresearchgate.net The most parsimonious evolutionary path suggests that TPP enzymes arose from a homotetrameric ancestor, which later diverged into an α2β2 heterotetramer. researchgate.netnih.gov

Based on domain architecture and phylogenetic analysis, the TPP-dependent enzyme superfamily can be classified into several major groups: core.ac.uknih.gov

TK-like group: This includes transketolase (TK), 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), dihydroxyacetone synthase (DHAS), and phosphoketolase (PKL). These enzymes typically contain the PP, Pyr, and a C-terminal (TKC) domain on the same subunit. core.ac.uk

PDC-like group: This large group includes pyruvate (B1213749) decarboxylase (PDC), indolepyruvate decarboxylase (IPDC), and pyruvate oxidase (PO), among others. They are characterized by the recruitment of a transhydrogenase dIII- (TH3) domain. core.ac.uk

2-oxoisovalerate dehydrogenase (2OXO)-like enzymes: These are the E1 subunits of large multienzyme complexes and are distinct in that the PP-domain is on a different subunit from the Pyr- and TKC-domains. core.ac.uk

Pyruvate:ferredoxin oxidoreductase (PFRD) enzymes: These enzymes are notable for containing the core PP, Pyr, and TKC domains plus additional domains. core.ac.uk

Sulfopyruvate decarboxylase (SPDC) and Phosphonopyruvate decarboxylase (PPDC) enzymes: These groups are considered to be closer to the ancestral form. SPDC has separate subunits for the PP and Pyr domains, resembling an un-fused ancestor, while in PPDC, these domains are fused. core.ac.uk

The phylogenetic tree is broadly divided into three main sections. The first contains the SPDC and PPDC enzymes, consistent with them being evolutionarily ancient. The second major branch comprises the PDC-like enzymes. The third grouping contains the TK-like, 2OXO-like, and PFRD enzymes, which appear to have diverged from a common ancestor that had already recruited the TKC-domain. core.ac.uk

| Enzyme Family Group | Representative Enzymes | Key Distinguishing Features |

|---|---|---|

| TK-like | Transketolase (TK), 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) | PP, Pyr, and TKC domains on a single subunit. |

| PDC-like | Pyruvate decarboxylase (PDC), Pyruvate oxidase (PO) | Recruitment of the TH3-domain; typically homotetrameric. |

| 2OXO-like | 2-oxoisovalerate dehydrogenase | PP and Pyr domains are on different subunits. |

| PFRD | Pyruvate:ferredoxin oxidoreductase | Contains core domains plus additional recruited domains. |

| SPDC | Sulfopyruvate decarboxylase | Separate α and β subunits for PP and Pyr domains. |

| PPDC | Phosphonopyruvate decarboxylase | Fused PP and Pyr domains on a single chain. |

Divergence and Functional Diversity within the TPP Superfamily

The vast functional diversity observed within the TPP-dependent enzyme superfamily is a product of several evolutionary mechanisms acting on a common ancestral scaffold. core.ac.uk These enzymes catalyze a wide array of reactions, including the non-oxidative and oxidative decarboxylation of α-keto acids, carboligation, and C-C bond cleavage. researchgate.net The diversification of these catalytic abilities has been achieved through processes such as domain rearrangement, gene duplication, gene-splitting, and the recruitment of additional domains. core.ac.uk

One of the key factors contributing to functional divergence is the variation in how the catalytic active site is formed. In most TPP-dependent enzymes, the active site is located at the interface between the PP and Pyr domains of different subunits. core.ac.uknih.gov However, in enzymes like pyruvate:ferredoxin oxidoreductase (PFRD) and 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), the active site is formed between the PP and Pyr domains of the same subunit. core.ac.uknih.gov This fundamental difference in quaternary structure has significant implications for substrate specificity and catalysis.

Furthermore, subtle changes in the amino acid residues within the active site can lead to profound shifts in function. For example, a comparison of the PYR domains of pyruvate decarboxylase (PDC) and pyruvate:ferredoxin oxidoreductase (PFOR) reveals differences in their catalytic residues, which contribute to their distinct reaction specificities. researchgate.net

Hypotheses on the Evolutionary Predecessors of TPP (e.g., Pyridoxal (B1214274) Phosphate)

There is a compelling hypothesis, supported by both chemical and biosynthetic arguments, that pyridoxal phosphate (B84403) (PLP) may have served as a functional predecessor to thiamine (B1217682) pyrophosphate in early metabolic pathways. rsc.orgnih.gov This suggests that in a primordial world, PLP might have carried out some of the chemical roles that are now predominantly fulfilled by TPP. nih.gov

The chemical argument centers on the ability of PLP to perform "TPP-like" chemistry, albeit less efficiently. rsc.org PLP is a versatile coenzyme primarily involved in amino acid metabolism, while TPP is a specialist in acyl anion chemistry. nih.gov However, vestiges of TPP-like reactivity can still be observed in some PLP-catalyzed reactions today. rsc.org

The proposed evolutionary timeline suggests a transition from a simpler, more versatile coenzyme (PLP) to a more complex and specialized one (TPP) as metabolic pathways became more sophisticated.

Recruitment of Additional Protein Domains and Their Impact on Function

The core catalytic machinery of TPP-dependent enzymes is comprised of the conserved PP and Pyr domains. core.ac.uk However, the evolution of diverse functions has been significantly shaped by the recruitment of additional protein domains. core.ac.uk These ancillary domains are often appended to the core structure and can modulate the enzyme's activity, substrate specificity, and regulation.

A prime example of domain recruitment is the transketolase C-terminal (TKC) domain. core.ac.ukresearchgate.net This domain has been recruited by several members of the TPP-dependent enzyme family, including the TK-like, 2OXO-like, and PFRD enzymes. core.ac.uk Interestingly, the TKC-domain does not form part of the active site, and its precise function has been somewhat enigmatic. researchgate.netnih.gov However, studies involving the removal of the TKC-domain from transketolase have shown an increase in activity towards certain substrates, suggesting that this domain may play a role in regulating activity or fine-tuning substrate specificity. core.ac.ukresearchgate.netnih.gov Despite this, the fundamental catalytic mechanism is retained in the absence of the TKC-domain, indicating that the core PP and Pyr domains constitute the minimal functional unit. core.ac.ukresearchgate.netnih.gov

Another significant instance of domain recruitment is the TH3-domain in the PDC-like family of enzymes. core.ac.uk The acquisition of this domain appears to be a key evolutionary event that coincided with the divergence of this clade and the adoption of their characteristic homotetrameric structure. core.ac.uk

The modular nature of TPP-dependent enzymes, with a conserved catalytic core and variable ancillary domains, represents an elegant evolutionary strategy. It allows for the generation of a wide range of catalytic activities and regulatory mechanisms from a common ancestral framework, facilitating the adaptation of organisms to diverse metabolic challenges. An evolutionary pathway has been proposed that explains the sequence and structure diversity of this family through three fundamental events: domain recruitment, domain linkage, and the structural rearrangement of catalytic domains. nih.gov

Methodologies in Thiamine Pyrophosphate Research

Enzyme Activity Assays and Kinetic Analysis (e.g., Km, Ki, IC50)

Enzyme activity assays are fundamental to understanding the catalytic efficiency and inhibition of TPP-dependent enzymes. These assays monitor the rate of substrate conversion to product, allowing for the determination of key kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of its maximum, providing insight into substrate affinity. The inhibition constant (Ki) quantifies how potently an inhibitor binds to an enzyme, while the half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to reduce enzyme activity by 50%.

These parameters are crucial for characterizing the mechanism of action of both the enzymes and their inhibitors. For instance, studies on pyruvate (B1213749) dehydrogenase (PDH) and 2-oxoglutarate dehydrogenase (OGDH) have utilized these assays to evaluate the efficacy of various TPP analogues as inhibitors. rsc.org The mode of inhibition, whether competitive, non-competitive, or otherwise, can be determined by analyzing how these kinetic parameters change in the presence of an inhibitor. nih.gov For example, competitive inhibitors will increase the apparent Km but not affect the maximum reaction rate (Vmax), while non-competitive inhibitors will decrease Vmax without altering Km. mdpi.com

Below is a table summarizing the inhibitory activities of selected compounds against various TPP-dependent enzymes.

| Enzyme | Inhibitor | IC50 (µM) | Ki (nM) | Mode of Inhibition | Reference |

|---|---|---|---|---|---|

| Porcine Pyruvate Dehydrogenase (PDH) E1 | Compound 12a | 20 ± 2 | - | Competitive with TPP | nih.gov |

| Porcine Pyruvate Dehydrogenase (PDH) E1 | Compound 12b | - | - | Competitive with TPP | nih.gov |

| Porcine Pyruvate Dehydrogenase (PDH) E1 | Hydroxamate 22b | - | 19 | - | rsc.org |

| Zymomonas mobilis Pyruvate Decarboxylase (PDC) | 3-deazathiamin diphosphate (B83284) (deazaTPP) | - | <0.014 | Competitive with TPP | nih.gov |

| E. coli α-ketoglutarate dehydrogenase E1 subunit | 3-deazathiamin diphosphate (deazaTPP) | - | ~5 | - | nih.gov |

Site-Directed Mutagenesis and Protein Variants

Site-directed mutagenesis is a powerful technique used to investigate the roles of specific amino acid residues in the structure and function of TPP-dependent enzymes. By systematically replacing individual amino acids, researchers can assess their importance in cofactor binding, substrate recognition, and catalysis. The resulting protein variants are then characterized using kinetic and structural methods to understand the impact of the mutation.

For example, mutagenesis studies on yeast transketolase have been employed to examine the TPP binding site. By altering residues predicted to interact with the cofactor, scientists can confirm their role in binding and catalysis. Evolutionary analysis of the TPP-dependent enzyme family has also benefited from this technique. By creating truncated versions of enzymes, such as removing the transketolase C-terminal (TKC)-domain, researchers have investigated the functional significance of different protein domains. wikipedia.org These studies have revealed that the core functional unit of transketolase consists of the pyrophosphate (PP) and pyrimidine (B1678525) (Pyr) binding domains, which are conserved across TPP-dependent enzymes. wikipedia.org

Spectroscopic Methods for Intermediate Characterization

Spectroscopic techniques, such as UV-visible absorption and circular dichroism (CD) spectroscopy, are invaluable for identifying and characterizing transient intermediates formed during TPP-dependent enzymatic reactions. These methods can detect changes in the electronic environment of the cofactor and its bound substrates, providing real-time insights into the catalytic cycle.

The binding of TPP to an apoenzyme often induces changes in the UV-visible spectrum, which can be used to monitor the formation of the holoenzyme. nih.gov More specifically, different covalent intermediates in the reaction pathway, such as the enamine intermediate, exhibit distinct spectroscopic signatures. sphinxsai.com For instance, the reaction of certain TPP enzymes with alternative substrates can lead to the formation of charge-transfer (CT) transitions with absorbance maxima at wavelengths greater than 390 nm. These CT bands are indicative of covalent TPP-bound intermediates. sphinxsai.com By using stopped-flow techniques coupled with CD or UV-visible spectroscopy, the rates of formation and decay of these intermediates can be measured, allowing for the determination of rate constants for individual catalytic steps. sphinxsai.com

X-ray Crystallography and Structural Determinations

X-ray crystallography is a cornerstone technique for elucidating the three-dimensional structures of TPP-dependent enzymes at atomic resolution. These structures provide a detailed blueprint of the enzyme's architecture, including the active site, the TPP binding pocket, and the interactions with substrates and inhibitors.

Computational Approaches (e.g., Molecular Docking, in silico Screening)

Computational methods, including molecular docking and in silico screening, have become increasingly important in TPP research, particularly in the discovery and design of novel inhibitors. Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, allowing for the virtual screening of large compound libraries to identify potential inhibitors.

This approach has been used to study the interactions of thiamine (B1217682) and TPP with enzymes like acetylcholinesterase, providing insights into their binding modes. nih.gov In silico screening has been employed to identify potential inhibitors of P-glycoprotein that target its nucleotide-binding domains, a strategy that could be adapted for TPP-dependent enzymes. researchgate.net These computational techniques not only accelerate the identification of lead compounds but also provide a molecular basis for understanding ligand-enzyme interactions, which can guide the optimization of inhibitor potency and selectivity. The use of programs like Autodock Vina facilitates the virtual screening of compound libraries for subsequent experimental validation.

Metabolic Engineering in Plants

Metabolic engineering in plants is a powerful strategy to enhance the nutritional value of crops by increasing their thiamine content. This approach involves the targeted modification of the thiamine biosynthesis pathway through the overexpression of key genes.

In the model plant Arabidopsis thaliana, researchers have successfully increased thiamine levels by overexpressing genes responsible for the synthesis of the pyrimidine and thiazole (B1198619) moieties of thiamine, as well as the enzyme that condenses them. nih.gov Strategies have included the constitutive overexpression of HMP-P synthase (THIC), HET-P synthase (THI1), and HMP-P kinase/TMP pyrophosphorylase (TH1), either individually or in combination. rsc.orgnih.gov By monitoring the levels of thiamine and its intermediates in these engineered plants, scientists gain insights into the regulation of the biosynthesis pathway. These studies have demonstrated that balancing the expression of the pyrimidine and thiazole branches is crucial for efficient thiamine accumulation. nih.gov The ultimate goal of this research is to apply these strategies to staple food crops to help alleviate vitamin B1 deficiency in human populations.

Use of Model Organisms (e.g., Caenorhabditis elegans, Aspergillus nidulans)

Model organisms provide valuable in vivo systems for studying the biosynthesis, transport, and physiological roles of thiamine pyrophosphate. The nematode Caenorhabditis elegans and the fungus Aspergillus nidulans are two such organisms that have contributed significantly to our understanding of TPP biology.

Caenorhabditis elegans has been used to investigate TPP biosynthesis and transport. Studies in this organism have surprisingly shown that TPP can be transported across cell membranes, challenging the long-held belief that it must first be dephosphorylated to thiamine for transport. By studying mutant worms with defects in the TPK-1 gene, which encodes thiamine pyrophosphokinase, researchers have demonstrated that exogenous TPP can rescue the mutant phenotype, indicating its uptake and utilization. This model has also been instrumental in studying the effects of thiamine deficiency. Aspergillus nidulans has been a key model for studying the TPP riboswitch, an RNA element that regulates the expression of genes involved in thiamine biosynthesis. The identification and characterization of the TPP riboswitch in this fungus have provided fundamental insights into how cells sense and control their intracellular TPP levels.

Synthetic Analogues and Inhibitors of Thiamine Pyrophosphate

Design Principles for TPP Analogues

A primary strategy in the design of TPP inhibitors involves the substitution of the positively charged thiazolium ring with a neutral aromatic ring. researchgate.netcam.ac.uk This modification is based on the rationale that the neutral ring can mimic the catalytically active ylide form of TPP, thereby binding tightly to the enzyme's active site. researchgate.netnih.govresearchgate.net This approach has led to the development of potent inhibitors. researchgate.netcam.ac.uk

Triazole: The 1,2,3-triazole ring has been extensively used as a thiazolium substitute. nih.gov The synthesis of these analogues is often facilitated by "click chemistry," which allows for efficient construction of the triazole scaffold. researchgate.netrsc.org Triazole-based TPP analogues have demonstrated potent inhibition of enzymes like pyruvate (B1213749) decarboxylase (PDC), with some exhibiting KI values in the picomolar range, significantly lower than the dissociation constant (KD) for TPP itself. rsc.orgnih.gov The neutral triazole ring is thought to capture the strong stabilizing interactions between the enzyme and the high-energy TPP ylide intermediate. nih.gov

Pyrrole (B145914): Pyrrole, another five-membered aromatic heterocycle, has also been incorporated into TPP analogues. wikipedia.org A novel analogue, pyrrothiamine, featuring a central pyrrole ring, has been synthesized and its derivatives have been developed as potent and selective inhibitors of pyruvate dehydrogenase (PDH). researchgate.net The electron-rich nature of the pyrrole ring, however, can sometimes lead to instability in certain synthetic routes. researchgate.net

Furan (B31954) and Thiophene (B33073): Furan and thiophene are other heterocyclic systems that have been used to replace the thiazolium ring. rroij.comksu.edu.sa Thiophene-based analogues, in particular, have shown promise as potent and selective inhibitors of PDH E1. cam.ac.uk The hydrophobicity of the thiophene ring appears to be a favorable characteristic for binding to the enzyme. cam.ac.uk Systematic investigations have suggested that thiophenes and N-alkylated pyrroles tend to bind most tightly to various TPP-dependent enzymes. chemrxiv.org

Benzene: Benzene rings have also been explored as replacements for the thiazolium moiety, contributing to the understanding of the structural requirements for enzyme binding. chemrxiv.org

| Aromatic Ring Substitute | Key Features | Example Enzyme Target(s) | Reference |

|---|---|---|---|

| Triazole | Efficient synthesis via click chemistry; mimics TPP ylide. | Pyruvate Decarboxylase (PDC), Pyruvate Dehydrogenase (PDH) | researchgate.netrsc.org |

| Pyrrole | Potent and selective inhibition of PDH. | Pyruvate Dehydrogenase (PDH) | researchgate.net |

| Furan | Potent inhibitor, often compared with triazole analogues. | Various TPP-dependent enzymes | researchgate.net |

| Thiophene | Potent and selective inhibition of PDH E1; favorable hydrophobicity. | Pyruvate Dehydrogenase (PDH) E1 | cam.ac.uk |

| Benzene | Used in systematic studies to understand structural requirements for binding. | Various TPP-dependent enzymes | chemrxiv.org |

The highly charged pyrophosphate tail of TPP is crucial for its binding to enzymes through interactions with a divalent metal ion, typically Mg2+. researchgate.netnih.gov However, this polyanionic nature hinders the ability of TPP analogues to cross biological membranes. nih.gov To overcome this, researchers have designed and synthesized various pyrophosphate mimics that are less charged and more stable, yet still retain significant inhibitory activity. rsc.org

Examples of pyrophosphate mimics include structures where the bridging oxygen atom in the pyrophosphate is replaced by a CH2 or CF2 group. rsc.org These modifications create non-hydrolyzable analogues. rsc.org Other strategies involve replacing the pyrophosphate with neutral metal-binding groups to facilitate cell permeability while maintaining interaction with the metal ion in the enzyme's active site. nih.gov

Another innovative approach to TPP analogue design is the development of open-chain structures. rsc.orgmatilda.science These analogues circumvent the often complex synthesis of the central heterocyclic ring. rsc.orgmatilda.science Despite their acyclic nature, these compounds can potently inhibit TPP-dependent enzymes and are predicted to adopt a binding mode similar to that of TPP. rsc.orgmatilda.science Some open-chain analogues have been shown to inhibit the pyruvate dehydrogenase E1-subunit (PDH E1) by occupying additional pockets within the enzyme, which presents new avenues for enhancing the affinity and selectivity of these inhibitors. rsc.orgmatilda.sciencechemrxiv.org

Evaluation of Analogues as Enzyme Inhibitors

The synthesized TPP analogues are rigorously evaluated for their ability to inhibit TPP-dependent enzymes. This evaluation typically involves determining their specificity, potency, and the relationship between their chemical structure and inhibitory activity.

The inhibitory activity of TPP analogues is tested against a panel of TPP-dependent enzymes to assess their potency and selectivity. Key enzymes used in these assays include:

Pyruvate Decarboxylase (PDC): Often sourced from Zymomonas mobilis, PDC is a common target for evaluating TPP inhibitors. Triazole-based TPP analogues have shown exceptionally high potency against this enzyme, with KI values reaching the picomolar range. rsc.orgnih.gov

Pyruvate Dehydrogenase (PDH): The PDH complex (PDHc) is a critical enzyme in cellular metabolism, and its E1 subunit is TPP-dependent. cam.ac.uk Inhibition of PDH is a target for anti-cancer therapies. researchgate.netrsc.orgmatilda.science Analogues with triazole, pyrrole, and thiophene rings have been developed as potent inhibitors of PDH. researchgate.netnih.gov For instance, certain benzoyl ester derivatives of a triazole analogue of thiamine (B1217682) are potent TPP-competitive inhibitors of porcine pyruvate dehydrogenase, with the most potent analogue having a Ki of 54 nM, which is comparable to the affinity of TPP itself. nih.gov

Transketolase: This enzyme is a key player in the pentose (B10789219) phosphate (B84403) pathway and is another important target for TPP analogues. The antivitamin oxythiamine, once converted to its pyrophosphate form, is a known inhibitor of transketolase. nih.gov

The potency of these inhibitors is often quantified by their inhibition constant (KI) or their half-maximal inhibitory concentration (IC50).

| Analogue Type | Enzyme Target | Reported Potency (KI) | Reference |

|---|---|---|---|

| Triazole-pyrophosphate analogue | Pyruvate Decarboxylase (PDC) from Z. mobilis | Down to 20 pM | rsc.orgnih.gov |

| Triazole-based benzoyl ester derivative | Porcine Pyruvate Dehydrogenase (PDH) | 54 nM | nih.gov |

| Thiophene-based ester analogue | Pyruvate Dehydrogenase E1 (PDH E1) | Single-digit nanomolar range | cam.ac.uk |

| Thiophene-based amino-oxetane analogue | Pyruvate Dehydrogenase E1 (PDH E1) | Single-digit nanomolar range | cam.ac.uk |

| Open-chain hydroxamate analogue | Pyruvate Dehydrogenase E1 (PDH E1) | 19 nM | chemrxiv.org |

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a TPP analogue influences its inhibitory activity. cam.ac.uk These studies involve systematically modifying different parts of the analogue's structure and observing the effect on its potency and selectivity. cam.ac.uk

For example, SAR studies on triazole-based analogues have revealed that modifications to the pyrophosphate mimic tail can significantly impact inhibitory potency against PDC. rsc.org Similarly, for PDH inhibitors, the nature of the central aromatic ring is a key determinant of activity, with more hydrophobic rings like thiophene often leading to higher potency. cam.ac.uk Changing the central ring from a triazole to a furan has been shown to consistently improve binding affinities for some TPP-dependent enzymes. researchgate.net These systematic investigations help in the rational design of more potent and selective enzyme inhibitors. cam.ac.uk

Antimicrobial Compounds Targeting TPP-Sensing Riboswitches (e.g., Pyrithiamine (B133093) Pyrophosphate)

Thiamine pyrophosphate (TPP)-sensing riboswitches, essential for regulating thiamine metabolism in a wide range of bacteria and fungi, have emerged as a promising target for novel antimicrobial agents. By mimicking the natural ligand, TPP, synthetic analogues can bind to these riboswitches and suppress the expression of genes crucial for bacterial survival, offering a distinct mechanism of action compared to conventional antibiotics.

A prime example of such a compound is pyrithiamine, a synthetic analogue of thiamine. nih.gov Once inside the cell, pyrithiamine is enzymatically converted to its active form, pyrithiamine pyrophosphate (PTPP). nih.gov PTPP functions as a potent TPP mimic, binding to the TPP riboswitch with an affinity comparable to that of the natural ligand. nih.gov This binding event stabilizes the riboswitch in a conformation that leads to the downregulation of genes involved in thiamine biosynthesis and transport. nih.govnih.gov The resulting thiamine starvation ultimately inhibits bacterial and fungal growth. nih.govcaymanchem.com Studies have demonstrated the antimicrobial action of pyrithiamine against various microorganisms, including Bacillus subtilis and Escherichia coli. nih.gov

Another class of promising antimicrobial compounds that target TPP riboswitches is the triazolethiamine derivatives. Triazolethiamine (TT) is another thiamine analogue that, like pyrithiamine, requires intracellular phosphorylation to its active form, triazolethiamine pyrophosphate (TTPP), to exert its antimicrobial effect. TTPP has been shown to bind to the TPP riboswitch and repress gene expression. Interestingly, some triazolethiamine derivatives have been engineered to bypass the need for enzymatic activation, potentially offering broader applicability.

Recent advancements have also explored the use of chimeric antisense oligonucleotides (ASOs) to specifically target TPP riboswitches. This approach involves designing a short nucleic acid sequence that is complementary to a specific region of the TPP riboswitch. This ASO is often coupled with a cell-penetrating peptide to facilitate its entry into the bacterial cell. Once inside, the ASO binds to the target riboswitch, leading to the degradation of the mRNA and subsequent inhibition of protein synthesis. This strategy has shown promise in inhibiting the growth of pathogenic bacteria such as Listeria monocytogenes and Staphylococcus aureus. nih.govnih.govresearchgate.netresearchgate.netmdpi.com

The following table summarizes key data on these antimicrobial compounds targeting TPP-sensing riboswitches:

| Compound | Active Form | Target Organism(s) | Binding Affinity (Kd) to TPP Riboswitch | Effective Concentration |

| Pyrithiamine | Pyrithiamine Pyrophosphate (PTPP) | Bacteria (e.g., B. subtilis, E. coli), Fungi | ~50 nM (B. subtilis) | Not specified |

| Triazolethiamine | Triazolethiamine Pyrophosphate (TTPP) | Bacteria (e.g., E. coli) | 370 nM | Not specified |

| Chimeric Antisense Oligonucleotide (pVEC-ASO-1) | Not Applicable | Listeria monocytogenes, Staphylococcus aureus | Not Applicable | 700 nM (inhibits 80% of bacterial growth) nih.govnih.govresearchgate.netmdpi.com |

Q & A

Q. What enzymatic systems critically depend on TPP, and how should this influence experimental design in metabolic studies?

TPP is a coenzyme for transketolase in the pentose phosphate pathway and α-ketoacid dehydrogenase complexes (e.g., pyruvate dehydrogenase and α-ketoglutarate dehydrogenase) . Experimental design must account for TPP-dependent reaction conditions, including pH (optimal range: 7.0–8.5), substrate specificity, and the need for magnesium ions as cofactors. Researchers should validate enzyme activity via coupled assays (e.g., NADH oxidation monitoring) and include apoenzyme controls to distinguish TPP-specific effects .

Q. Which analytical methods are most reliable for quantifying TPP in biological matrices, and what are their key limitations?